2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine
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Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a pyrimidine ring substituted with a methyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 2-methoxyaniline with ethylene glycol in the presence of a catalyst such as hydrochloric acid.
Substitution Reaction: The piperazine intermediate is then reacted with 4-methylpyrimidine under basic conditions to form the final product. Common bases used in this reaction include potassium carbonate or sodium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of phase transfer catalysts such as tetrabutyl ammonium bromide can enhance the efficiency of the substitution reaction.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium carbonate or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine and pyrimidine derivatives.
Scientific Research Applications
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including the contraction of smooth muscles and modulation of neurotransmitter release.
Comparison with Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar piperazine ring structure used in the treatment of hypertension.
These compounds share structural similarities but differ in their specific functional groups and therapeutic applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C16H20N4O |
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Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C16H20N4O/c1-13-7-8-17-16(18-13)20-11-9-19(10-12-20)14-5-3-4-6-15(14)21-2/h3-8H,9-12H2,1-2H3 |
InChI Key |
SPFHRFSLSIMJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3OC |
solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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